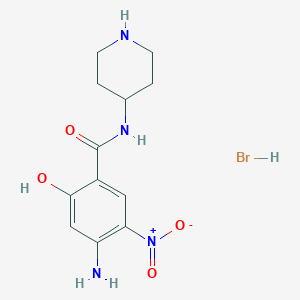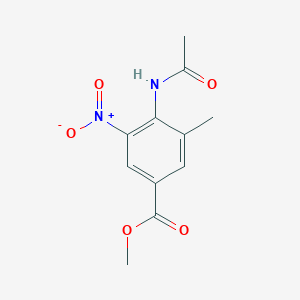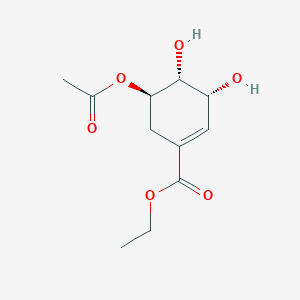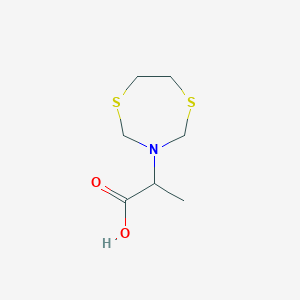![molecular formula C6H11ClN4 B1384020 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine hemihydrochloride CAS No. 2140305-34-4](/img/structure/B1384020.png)
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine hemihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine hemihydrochloride is a chemical compound belonging to the class of triazolopyridines
作用机制
Target of Action
It is known that both elements of the condensed system – 1,2,4-triazole and piperazine – have been kept in focus of the scientific community and regarded as a “privileged motif” for several decades . These motifs are often recognized as potent ligands for numerous receptors .
Biochemical Pathways
Compounds with similar structures have been known to impact various biochemical mechanisms .
生化分析
Biochemical Properties
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine hemihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with adenosine receptors, which are crucial in regulating neurotransmission and cardiovascular functions . The nature of these interactions often involves binding to the active sites of these receptors, thereby modulating their activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in inflammatory responses, thereby potentially reducing inflammation . Additionally, it can alter metabolic pathways by interacting with key metabolic enzymes, leading to changes in cellular energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, inhibiting or activating their functions. This compound has been found to inhibit certain enzymes involved in the synthesis of inflammatory mediators, thereby reducing inflammation . Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained modulation of cellular processes, although the exact nature of these effects can vary.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as reducing inflammation or modulating neurotransmission . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s overall activity and effectiveness, as well as its potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. It is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, it can accumulate in specific tissues, influencing its localization and activity.
Subcellular Localization
The subcellular localization of this compound is essential for its function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its activity, as it may interact with different biomolecules depending on its subcellular distribution.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine hemihydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of a suitable amine with a triazole derivative in the presence of a dehydrating agent[_{{{CITATION{{{_2{Focused small molecule library of 5,6,7,8-tetrahydro[1,2,4]triazolo-4 ....
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Focused small molecule library of 5,6,7,8-tetrahydro[1,2,4]triazolo-4 ....
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.
科学研究应用
Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its triazole ring is particularly useful in the construction of heterocyclic compounds, which are prevalent in many pharmaceuticals and agrochemicals.
Biology: In biological research, 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine hemihydrochloride is used as a tool to study biological processes. Its ability to interact with various biomolecules makes it valuable in understanding enzyme mechanisms and receptor-ligand interactions.
Medicine: Medically, this compound has shown potential as a therapeutic agent. Its derivatives are being explored for their pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its versatility makes it a valuable component in the synthesis of advanced materials and catalysts.
相似化合物的比较
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride: This compound is structurally similar but differs in the presence of a pyrazine ring instead of a pyridine ring.
Sitagliptin Phosphate: Another triazolopyridine derivative used in medicinal chemistry, particularly in the treatment of diabetes.
Uniqueness: 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine hemihydrochloride stands out due to its specific structural features and the range of reactions it can undergo
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
CAS 编号 |
2140305-34-4 |
|---|---|
分子式 |
C6H11ClN4 |
分子量 |
174.63 g/mol |
IUPAC 名称 |
5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine;hydrochloride |
InChI |
InChI=1S/C6H10N4.ClH/c7-5-1-2-6-9-8-4-10(6)3-5;/h4-5H,1-3,7H2;1H |
InChI 键 |
LNEWXKQWSASFGW-UHFFFAOYSA-N |
SMILES |
C1CC2=NN=CN2CC1N.C1CC2=NN=CN2CC1N.Cl |
规范 SMILES |
C1CC2=NN=CN2CC1N.Cl |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


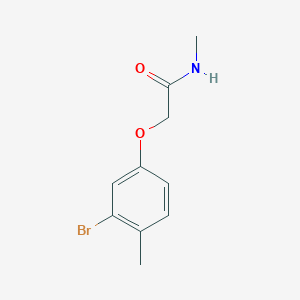
![{Bicyclo[4.1.0]heptan-3-yl}methanethiol](/img/structure/B1383939.png)




![7-(Iodomethyl)-6-oxaspiro[3.4]octane](/img/structure/B1383949.png)

